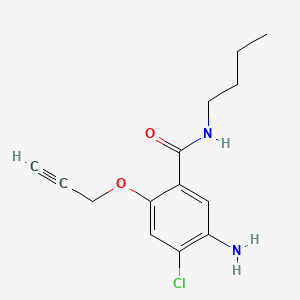
Benzamide, 5-amino-N-butyl-4-chloro-2-(2-propynyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-N-butyl-4-chloro-2-(2-propynyloxy)benzamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a butyl chain, a chloro substituent, and a propynyloxy group attached to a benzamide core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-butyl-4-chloro-2-(2-propynyloxy)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting benzene derivative undergoes nitration to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is then alkylated with butyl bromide to introduce the butyl chain.
Chlorination: The benzene ring is chlorinated using a chlorinating agent such as thionyl chloride.
Etherification: The propynyloxy group is introduced through an etherification reaction using propargyl alcohol and a suitable base.
Industrial Production Methods
Industrial production of 5-Amino-N-butyl-4-chloro-2-(2-propynyloxy)benzamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, reaction conditions, and purification methods to ensure high purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-N-butyl-4-chloro-2-(2-propynyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.
Addition: The propynyloxy group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Addition: Electrophiles such as bromine or iodine can react with the propynyloxy group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
5-Amino-N-butyl-4-chloro-2-(2-propynyloxy)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Amino-N-butyl-4-chloro-2-(2-propynyloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-N-butyl-4-chloro-2-(4-ethoxyphenoxy)benzamide: Similar structure with an ethoxy group instead of a propynyloxy group.
5-Amino-N-butyl-4-chloro-2-(2-methoxyethoxy)benzamide: Contains a methoxyethoxy group instead of a propynyloxy group.
Uniqueness
5-Amino-N-butyl-4-chloro-2-(2-propynyloxy)benzamide is unique due to the presence of the propynyloxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
30533-80-3 |
|---|---|
Molekularformel |
C14H17ClN2O2 |
Molekulargewicht |
280.75 g/mol |
IUPAC-Name |
5-amino-N-butyl-4-chloro-2-prop-2-ynoxybenzamide |
InChI |
InChI=1S/C14H17ClN2O2/c1-3-5-6-17-14(18)10-8-12(16)11(15)9-13(10)19-7-4-2/h2,8-9H,3,5-7,16H2,1H3,(H,17,18) |
InChI-Schlüssel |
PEHDKEOBNLOTTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)C1=CC(=C(C=C1OCC#C)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene](/img/structure/B13815844.png)
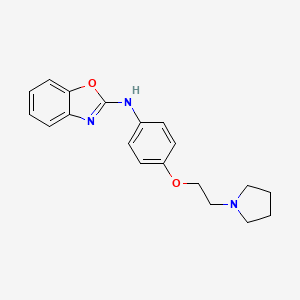
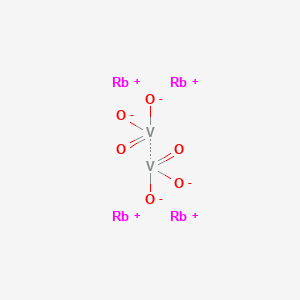
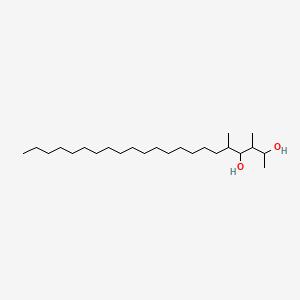

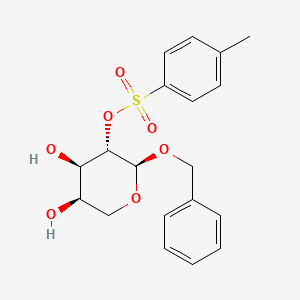



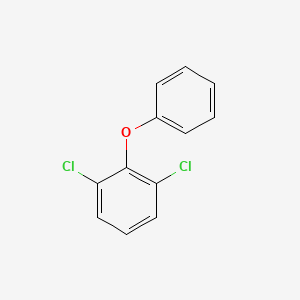
![4-(4-Phenylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13815880.png)
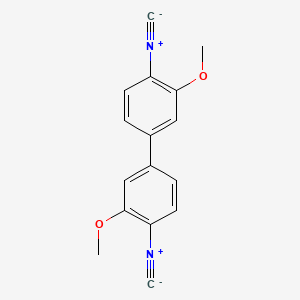
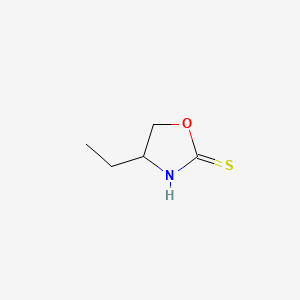
![1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione](/img/structure/B13815927.png)
